molecular formula C13H18N4O2S B12051063 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide, AldrichCPR CAS No. 1019010-28-6

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide, AldrichCPR

Cat. No.: B12051063
CAS No.: 1019010-28-6
M. Wt: 294.38 g/mol
InChI Key: ICHSPPIAKJNSMS-UHFFFAOYSA-N
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Description

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide, AldrichCPR, is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-5-tert-butylpyrazole with a suitable sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) can help in the purification of the final product . Microwave-assisted synthesis may also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonamide group enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry .

Properties

CAS No.

1019010-28-6

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

4-(5-amino-3-tert-butylpyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-13(2,3)11-8-12(14)17(16-11)9-4-6-10(7-5-9)20(15,18)19/h4-8H,14H2,1-3H3,(H2,15,18,19)

InChI Key

ICHSPPIAKJNSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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